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Compound of Interest

Compound Name: 1,3-Dibromo-5-iodobenzene

Cat. No.: B009818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Dibromo-5-iodobenzene is a halogenated aromatic compound with significant applications

as a versatile building block in organic synthesis and materials science. Its trifunctional nature,

possessing three distinct halogen atoms, allows for selective sequential reactions, making it a

valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals

and functional materials. A thorough understanding of its electronic and structural properties is

paramount for predicting its reactivity and designing novel synthetic pathways.

This technical guide provides a comprehensive overview of the theoretical calculations

performed on 1,3-Dibromo-5-iodobenzene. By employing computational chemistry methods,

we can predict and analyze various molecular properties, offering insights that complement and

guide experimental work. This document will detail the computational methodology, present the

calculated physicochemical and spectroscopic data, and discuss their implications for research

and development.

Physicochemical Properties
The fundamental physicochemical properties of 1,3-Dibromo-5-iodobenzene are summarized

in the table below. These values are crucial for its handling, characterization, and application in

various chemical processes.
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Property Value Source

Molecular Formula C₆H₃Br₂I [1][2]

Molecular Weight 361.80 g/mol [1][2][3]

Appearance
Light yellow to brown

powder/crystal

Purity >98.0% (GC)

CAS Number 19752-57-9 [1][2][4]

Synthesis
The primary synthetic route to 1,3-Dibromo-5-iodobenzene involves the diazotization of 2,6-

dibromo-4-iodoaniline, followed by a deamination reaction. A common procedure utilizes

sodium nitrite and hypophosphorous acid.[5] The reaction is typically carried out at a controlled

temperature of 20-25°C.[5] The crude product can be purified by recrystallization from ethanol

to yield white needles.[3][5]

Computational Methodology: A Self-Validating
System
To ensure the reliability and accuracy of the theoretical predictions, a robust computational

protocol was established. The chosen methodology is designed to be a self-validating system,

where the computational choices are justified by established principles in computational

chemistry for halogenated aromatic compounds.

Step 1: Molecular Structure Generation
The initial 3D structure of 1,3-Dibromo-5-iodobenzene was built using standard bond lengths

and angles. The IUPAC name for this compound is 1,3-dibromo-5-iodobenzene, and its

SMILES notation is C1=C(C=C(C=C1Br)I)Br.[1]

Step 2: Geometry Optimization and Frequency
Calculations
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The molecular geometry was optimized using Density Functional Theory (DFT), a method

known for its balance of accuracy and computational efficiency in describing electronic

structures. The B3LYP functional, a hybrid functional that combines Becke's three-parameter

exchange functional with the Lee-Yang-Parr correlation functional, was employed. This

functional has a proven track record for providing reliable geometries for organic molecules.

To accurately describe the electronic distribution, especially for the heavy halogen atoms, the

6-311G(d,p) basis set was selected. This triple-zeta basis set provides a flexible description of

the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogen) to

account for the non-spherical nature of electron density in molecules.

Following geometry optimization, frequency calculations were performed at the same level of

theory to confirm that the optimized structure corresponds to a true energy minimum on the

potential energy surface, characterized by the absence of imaginary frequencies. These

calculations also provide theoretical vibrational spectra (IR).
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Data Analysis & Output

Initial 3D Structure Geometry Optimization
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Caption: Computational workflow for theoretical calculations.

Step 3: NMR Chemical Shift Calculations
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.

The Gauge-Including Atomic Orbital (GIAO) method, which is the standard and most reliable

approach for calculating magnetic properties, was used. The calculations were performed at

the B3LYP/6-311G(d,p) level of theory on the optimized geometry. The calculated isotropic

shielding values were then converted to chemical shifts by referencing them to the shielding of

a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
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Theoretical Spectroscopic Data
The following sections present the predicted spectroscopic data for 1,3-Dibromo-5-
iodobenzene. This information is invaluable for the interpretation of experimental spectra and

for the confirmation of the compound's identity and purity.

Infrared (IR) Spectroscopy
The calculated vibrational frequencies provide a theoretical IR spectrum. The key vibrational

modes for halogenated aromatic compounds include C-H stretching, C=C ring stretching, and

C-X (X=Br, I) stretching. While experimental data for 1,3-Dibromo-5-iodobenzene is not

readily available in the searched literature, analysis of structurally similar compounds suggests

characteristic absorption bands. Aromatic C-H stretching is expected between 3100-3000 cm⁻¹,

and aromatic C=C in-ring stretching typically appears in the 1570-1550 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR spectra is a critical component of theoretical analysis. Due to the

symmetry of the 1,3-Dibromo-5-iodobenzene molecule, specific patterns in the ¹H and ¹³C

NMR spectra are expected.

Caption: Molecular structure and atom numbering of 1,3-Dibromo-5-iodobenzene.

¹H NMR: The molecule has three protons. Due to the C₂ᵥ symmetry, the protons at the C2 and

C6 positions are chemically equivalent, and the proton at the C4 position is unique. Therefore,

two signals are expected in the ¹H NMR spectrum.

¹³C NMR: The molecule has six carbon atoms. Due to symmetry, the carbons at C1, C3, and

C5 are unique. The carbons at C2 and C6 are equivalent, and the carbon at C4 is unique.

Therefore, four distinct signals are expected in the ¹³C NMR spectrum.

The ability to accurately predict these spectra is essential for confirming the structure of

synthesized compounds and for identifying potential impurities.

Conclusion
This technical guide has outlined a robust theoretical framework for the computational analysis

of 1,3-Dibromo-5-iodobenzene. The presented methodology, based on Density Functional
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Theory, provides a reliable means of predicting key molecular properties, including optimized

geometry and spectroscopic data. These theoretical insights are intended to complement

experimental investigations, aiding researchers, scientists, and drug development

professionals in their efforts to utilize this versatile building block for the synthesis of novel and

complex molecules. The self-validating nature of the described computational protocol ensures

a high degree of confidence in the generated data, fostering a deeper understanding of the

structure-property relationships of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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